6-(4,4-Dimethyl-1,3-oxazolidin-2-ylidene)-4-iodocyclohexa-2,4-dien-1-one
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Overview
Description
6-(4,4-Dimethyl-1,3-oxazolidin-2-ylidene)-4-iodocyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes an oxazolidine ring and an iodinated cyclohexadienone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4-Dimethyl-1,3-oxazolidin-2-ylidene)-4-iodocyclohexa-2,4-dien-1-one typically involves the formation of the oxazolidine ring followed by iodination of the cyclohexadienone. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
6-(4,4-Dimethyl-1,3-oxazolidin-2-ylidene)-4-iodocyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The iodinated moiety allows for substitution reactions, where the iodine atom can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted cyclohexadienone derivatives .
Scientific Research Applications
6-(4,4-Dimethyl-1,3-oxazolidin-2-ylidene)-4-iodocyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(4,4-Dimethyl-1,3-oxazolidin-2-ylidene)-4-iodocyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The oxazolidine ring and iodinated moiety play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-(4,4-Dimethyl-1,3-oxazolidin-2-ylidene)cyclohexa-2,5-dien-1-one: Similar structure but lacks the iodine atom.
1-(4,4-Dimethyl-1,3-oxazolidin-2-ylidene)propan-2-one: Contains a propanone moiety instead of the cyclohexadienone ring.
Uniqueness
6-(4,4-Dimethyl-1,3-oxazolidin-2-ylidene)-4-iodocyclohexa-2,4-dien-1-one is unique due to the presence of both the oxazolidine ring and the iodinated cyclohexadienone moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
921601-30-1 |
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Molecular Formula |
C11H12INO2 |
Molecular Weight |
317.12 g/mol |
IUPAC Name |
2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-4-iodophenol |
InChI |
InChI=1S/C11H12INO2/c1-11(2)6-15-10(13-11)8-5-7(12)3-4-9(8)14/h3-5,14H,6H2,1-2H3 |
InChI Key |
WFDXYDQIYVOANH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C2=C(C=CC(=C2)I)O)C |
Origin of Product |
United States |
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